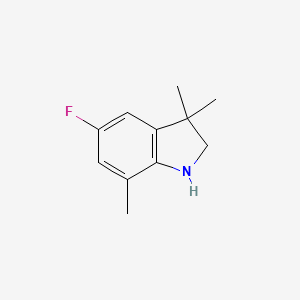
5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.
Métodos De Preparación
The synthesis of 5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the reaction conditions might involve methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods would likely scale up this process, optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Aplicaciones Científicas De Investigación
5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of indole derivatives on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The specific pathways and targets would depend on the exact biological activity being studied .
Comparación Con Compuestos Similares
5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Propiedades
Fórmula molecular |
C11H14FN |
|---|---|
Peso molecular |
179.23 g/mol |
Nombre IUPAC |
5-fluoro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FN/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 |
Clave InChI |
DRWUTBPREYXIOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NCC2(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


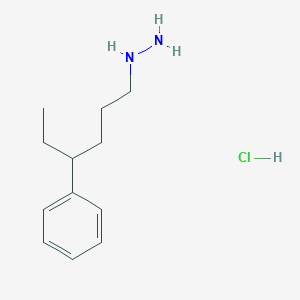
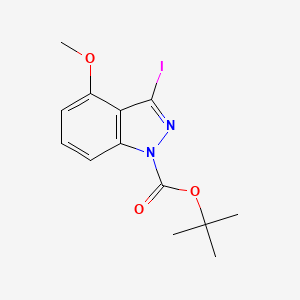
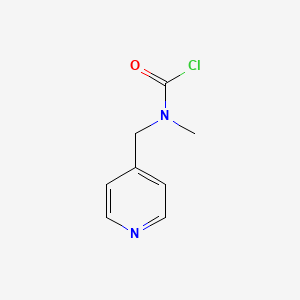
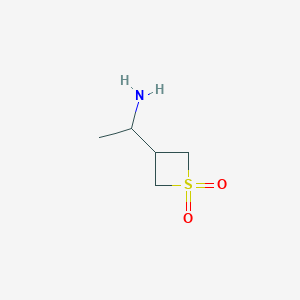
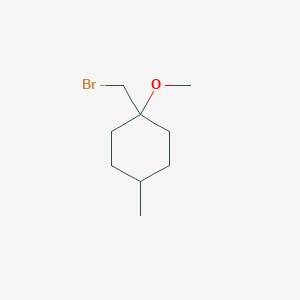
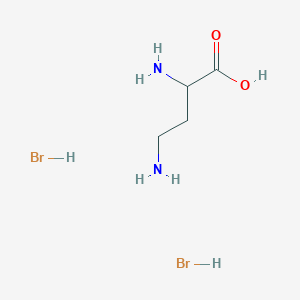
![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
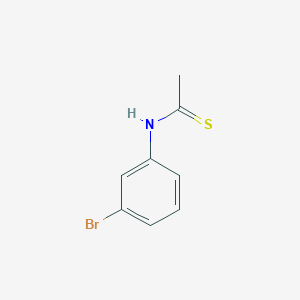
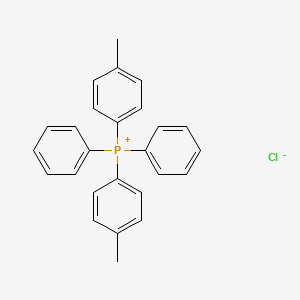
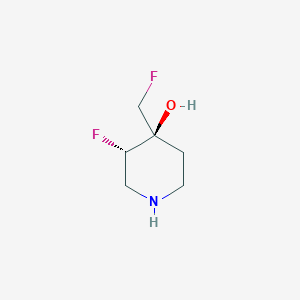
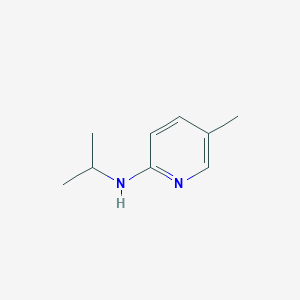
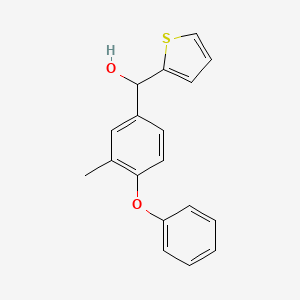
![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
![3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13088250.png)
